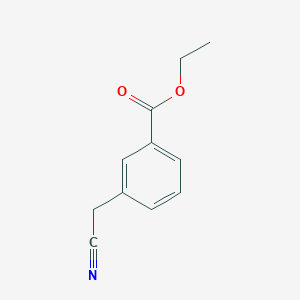

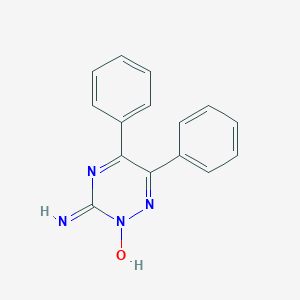

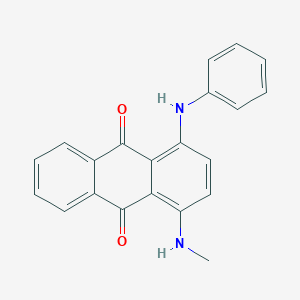

9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of anthracenedione derivatives, such as 9,10-Anthracenedione, typically involves reactions that introduce amino groups to the anthracene core. For instance, a method involves the reaction of cyclohexylamine with 1-chloroanthracenedione under specific conditions (reaction time of 8 hours and temperature of 120°C) to yield products with high purity and yield over 97% (Lang Yu-cheng, 2006). This method exemplifies the synthetic approaches used to obtain substituted anthracenediones with different amino functionalities.

Molecular Structure Analysis

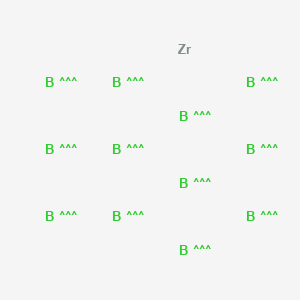

The molecular structure of 9,10-Anthracenedione derivatives, particularly those with amino substitutions, is crucial for their electronic and chemical properties. The electronic and molecular structures are significantly influenced by the N-substituents, affecting the compound's reactivity and interaction potential. Studies have shown that different N-substituents can impact the electronic states and molecular structures, notably influencing the planarity and reactivity of the oxidized species of anthracenediones (M. Uebe et al., 2016).

Chemical Reactions and Properties

Anthracenedione derivatives undergo various chemical reactions based on their functional groups. The presence of amino and phenylamino groups enhances their reactivity, allowing for further functionalization or participation in biological interactions. The chemical behavior of these compounds can be tailored by substituting different groups, influencing their potential as bifunctional agents with applications in areas like antitumor therapy (Mary G. Johnson et al., 1997).

Physical Properties Analysis

The physical properties of 9,10-Anthracenedione derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting point, and stability, which are critical for their application and handling. For instance, modifications in the anthracene core and the introduction of amino groups can significantly affect these compounds' solubility and thermal stability, making them suitable for various applications, including materials science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of 9,10-Anthracenedione derivatives, such as reactivity, redox potential, and interaction with biological molecules, are pivotal in their applications. The amino and phenylamino substituents on the anthracenedione core significantly impact these properties, enabling interactions with DNA, proteins, and other biological targets. These interactions are crucial for their biological activities, including anticancer, antimicrobial, and antifungal effects, as demonstrated in various studies (Zev Lidert et al., 1997).

Wissenschaftliche Forschungsanwendungen

Marine-Derived Fungi: Structural Diversity and Biological Activities

Anthraquinones, including 9,10-anthracenedione derivatives, are a large group of quinoid compounds with about 700 molecules described, showing structural diversity and biological activities. These compounds are widespread in fungi, particularly marine-derived filamentous fungi, and have attracted the attention of various industries, including pharmaceuticals, clothes dyeing, and food colorants. The chemical diversity and biological activities of anthraquinones and their derivatives have been recognized for their potential roles in human health, though their effects are still under investigation. Marine microorganisms, as producers of structurally unique secondary metabolites, represent a promising resource for identifying new therapeutic drugs or daily additives. This review highlights the molecules identified in microorganisms for the first time, exploring their structures, colors, and known biological activities, which could open doors towards innovative natural substances (Fouillaud et al., 2016).

Anthracenedione Agents for Multiple Sclerosis Treatment

The study discusses anthracenedione agents, such as mitoxantrone, used for treating multiple sclerosis (MS), outlining the benefits, potential risks, and knowledge gained from using these agents to develop more efficacious drugs with fewer adverse effects. Mitoxantrone, an anthracycline, showed significant toxicity for chronic diseases like MS, including cardiotoxicity, treatment-associated leukemia, and amenorrhea. The need for effective MS treatment, especially for nonrelapsing forms, led to the exploration of structurally related compounds like pixantrone (BBR2278) and BBR3378, which showed potential for less cardiotoxicity. This highlights the ongoing search for novel anthracenedione agents with improved safety profiles for MS treatment (Koffman et al., 2016).

Anthracene Derivatives in Organic Photochemistry and Biochemistry

Anthracene derivatives play a prominent role in the development of organic photochemistry, exhibiting significant applications across various fields, including material chemistry, thermochromic or photochromic chemistry, and organic light-emitting devices. These compounds, due to their unique structure and properties, are utilized in optical, electronic, and magnetic switches, and even in biological systems for DNA cleavage probing. In the medical field, anthracene derivatives act as potent anti-cancer drugs, showcasing their versatility and importance in both technological and biological applications (Somashekar Mn & Chetana Pr, 2016).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of Oracet Blue is microRNA . MicroRNAs are small non-coding RNAs that play crucial roles in the regulation of gene expression. They are considered reliable and specific biomarkers for the detection, status monitoring, and population screening of diseases .

Mode of Action

Oracet Blue acts as an intercalative electroactive label for microRNA electrochemical biosensing . The role of Oracet Blue is to transduce the electrochemical signal upon the hybridization of the single-strand probe to the target microRNA .

Biochemical Pathways

The biochemical pathway affected by Oracet Blue involves the interaction between the compound and microRNA. The compound intercalates into the microRNA, leading to changes in the electrochemical properties of the system. This change is then detected and used to quantify the amount of microRNA present .

Pharmacokinetics

Given its use in biosensing systems, it is likely that the compound has properties that allow it to interact effectively with microrna and produce a detectable change in electrochemical properties .

Result of Action

The result of Oracet Blue’s action is the detection and quantification of microRNA. The compound can detect target microRNAs from 50 pM to 15 nM with a detection limit of 13.5 pM . The biosensor clearly discriminates the target microRNA from a single base mismatch and non-complementary target oligonucleotides, ensuring high selectivity and specificity .

Action Environment

The action of Oracet Blue can be influenced by environmental factors. It is likely that factors such as temperature, pH, and the presence of other compounds could potentially affect the interaction between Oracet Blue and microRNA, and thus the efficacy of the biosensing system .

Eigenschaften

IUPAC Name |

1-anilino-4-(methylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2/c1-22-16-11-12-17(23-13-7-3-2-4-8-13)19-18(16)20(24)14-9-5-6-10-15(14)21(19)25/h2-12,22-23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBNRFCUTVWHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=C(C=C1)NC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062897 | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3179-96-2 | |

| Record name | 1-(Methylamino)-4-(phenylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-(methylamino)-4-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(methylamino)-4-(phenylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.